molecular formula C14H17NO2 B8551687 Ethyl 4-(1H-indol-1-yl)butanoate CAS No. 76894-69-4

Ethyl 4-(1H-indol-1-yl)butanoate

Cat. No. B8551687
Key on ui cas rn: 76894-69-4
M. Wt: 231.29 g/mol
InChI Key: QJXFLISMTLVAPK-UHFFFAOYSA-N
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Patent
US04273782

Procedure details

Phosphorus oxychloride (10 ml) was added dropwise with cooling to a stirred solution of 1-(3-carboxypropyl)indole (100 g) in ethanol (750 ml). The solution was heated under reflux for 8 hours and then evaporated. The residue was distilled to give 1-(3-ethoxycarbonylpropyl)indole (95.0 g), b.p. 164°-170° C./2 m.m.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([CH2:9][CH2:10][CH2:11][N:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1)([OH:8])=[O:7].[CH2:21](O)[CH3:22]>>[CH2:21]([O:7][C:6]([CH2:9][CH2:10][CH2:11][N:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13]1)=[O:8])[CH3:22]

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)(O)CCCN1C=CC2=CC=CC=C12
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)CCCN1C=CC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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